4-(Chloromethyl)-n-cyclopropylbenzamide
Overview
Description
4-(Chloromethyl)-N-cyclopropylbenzamide is an organic compound characterized by the presence of a chloromethyl group attached to a benzamide moiety, which is further substituted with a cyclopropyl group
Synthetic Routes and Reaction Conditions:
Chloromethylation of N-cyclopropylbenzamide: This method involves the reaction of N-cyclopropylbenzamide with formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Industrial Production Methods: Large-scale synthesis typically employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Types of Reactions:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the chloromethyl group to a methylene group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 4-(Carboxymethyl)-N-cyclopropylbenzamide.
Reduction: 4-(Methyl)-N-cyclopropylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(Chloromethyl)-N-cyclopropylbenzamide has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(Chloromethyl)-N-cyclopropylbenzamide exerts its effects involves the interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The cyclopropyl group may enhance the binding affinity to certain receptors or enzymes, leading to biological activity.
Comparison with Similar Compounds
4-(Chloromethyl)benzamide: Lacks the cyclopropyl group.
N-cyclopropylbenzamide: Lacks the chloromethyl group.
4-(Chloromethyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of benzene.
Uniqueness: 4-(Chloromethyl)-N-cyclopropylbenzamide is unique due to the combination of the chloromethyl and cyclopropyl groups, which confer distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
4-(chloromethyl)-N-cyclopropylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10/h1-4,10H,5-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBZVYOTNGHXJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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